molecular formula C10H18N2O4 B1276948 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 128019-59-0

4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B1276948
CAS No.: 128019-59-0
M. Wt: 230.26 g/mol
InChI Key: YRYAXQJXMBETAT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, acting as a protecting group for amino acids. This interaction helps to prevent the amino acids from reacting with other molecules during the synthesis process. The compound forms stable bonds with the amino groups of amino acids, thereby protecting them from unwanted reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting amino acids, it ensures the proper assembly of peptides and proteins, which are essential for various cellular functions. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by ensuring the correct synthesis of proteins that are involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming stable bonds with the amino groups of amino acids. This prevents the amino acids from reacting with other molecules, thereby protecting them during the synthesis process. The compound can also inhibit or activate certain enzymes involved in peptide synthesis, ensuring the correct assembly of peptides and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but it can degrade over time if exposed to extreme temperatures or pH levels. Long-term studies have shown that the compound can have lasting effects on cellular function by ensuring the correct synthesis of peptides and proteins .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause any adverse effects. At high doses, it can cause toxicity and adverse effects, including damage to cellular structures and disruption of cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide and protein synthesis. It interacts with enzymes and cofactors involved in these pathways, ensuring the correct assembly of peptides and proteins. The compound can also affect metabolic flux and metabolite levels by influencing the synthesis of proteins involved in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement within cells. The compound can also accumulate in specific cellular compartments, where it exerts its protective effects on amino acids .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with amino acids and enzymes involved in peptide synthesis. The compound can also be directed to specific compartments or organelles through targeting signals or post-translational modifications, ensuring its protective effects are localized to the appropriate areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves the protection of piperazine with a tert-butoxycarbonyl group. One common method is the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve efficiency and yield .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to its specific structure, which provides stability and reactivity suitable for various synthetic applications. Its tert-butoxycarbonyl group offers effective protection during chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYAXQJXMBETAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409180
Record name 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128019-59-0
Record name 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

piperazine-2-carboxylic acid dihydrochloride (10.0 g, 49.23 mmol) is dissolved in 1:1 dioxane/water (320 ml). 50% Aqueous sodium hydroxide is added to bring the pH to 11. BOC-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile), (15.59 g, 63.32 mmol) is dissolved in dioxane (80 ml) and added dropwise while maintaining the pH at 11 with 50% aqueous sodium hydroxide. The reaction is stirred overnight at ambient temperature. The reaction mixture is then extracted with diethyl ether (5×250 ml) and acidified to pH 2 with concentrated hydrochloric acid. The di-Boc compound is then extracted out with ethyl acetate (4×200 ml) and the acidic aqueous solution containing the desired mono-Boc product is then taken on in the synthesis.
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10 g
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320 mL
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15.59 g
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80 mL
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Synthesis routes and methods II

Procedure details

A mixture of piperazine-2-carboxylic acid dihydrochloride in dioxan (1000 ml) and water (500 ml), at 10–15° C., was treated with aqueous sodium hydroxide solution (50%) over 15 minutes to adjust the pH to 9.1. This mixture was then treated portionwise (0.1 equivalent portions) with tert-butyl dicarbonate (114.6 g) over a period of 1 hour whilst maintaining the temperature at 5° C. and the pH around 8.8. After stirring at room temperature overnight the reaction mixture was cooled to 10° C., then the pH of the mixture was adjusted to 2 by the addition of hydrochloric acid (37%) and then the mixture was concentrated at 40° C. under reduced pressure. The resulting solid was treated with methanol (1500 ml) and this mixture was heated at reflux temperature and then filtered to remove the insoluble inorganics. The filtrate was evaporated to give the title compound (126 g) as an off white solid. MS: 231 [MH]+.
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1000 mL
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500 mL
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tert-butyl dicarbonate
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114.6 g
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Synthesis routes and methods III

Procedure details

To a solution of 2-piperazine-carboxylic acid dihydrochloride (1.0 g, 4.92 mmol) in 20 mL of water/dioxane 1:1, NaOH 6N was added to adjust the pH to 11. A solution of BOC-ON (1.34 g, 5.41 mmol) in dioxane (5 mL) was then added dropwise, while maintaining the pH=11 during the addition and the resulting solution was stirred overnight at room temperature. Another 0.134 g of BOC-ON were added and the reaction mixture was stirred for 2 h. The solvent was evaporated under reduced pressure and the residue was diluted with diethyl ether/water (60 mL). The phases were separated and the pH of the aqueous layer was adjusted to 7 by slow addition of HCl 1N. Evaporation of water under reduced pressure afforded the title compound as a white solid which was dried in a vacuum oven at 50 C and used without further purification for the next step.
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1 g
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5 mL
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0.134 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
Reactant of Route 2
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
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4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
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4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
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4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
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4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid

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